molecular formula C8H8FNO B7936411 1-(3-Fluoropyridin-2-yl)propan-1-one

1-(3-Fluoropyridin-2-yl)propan-1-one

Cat. No.: B7936411
M. Wt: 153.15 g/mol
InChI Key: OHAVRHDWUBWHTA-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)propan-1-one (CAS: 1522466-99-4) is a fluorinated pyridine derivative characterized by a propan-1-one backbone attached to a 3-fluoro-substituted pyridinyl group. This compound is structurally significant due to the electron-withdrawing fluorine atom, which influences its reactivity and physicochemical properties.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAVRHDWUBWHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)propan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 1-(3,5-Difluoropyridin-2-yl)ethanone (CAS: 1075756-90-9)

  • Structural Differences: Contains two fluorine atoms at the 3- and 5-positions of the pyridine ring and an ethanone (acetyl) group instead of propan-1-one.
  • Similarity Score : 0.89 (based on structural alignment) .

(b) 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone (CAS: 1104606-44-1)

  • Structural Differences : Substitutes chlorine at the ketone’s α-position and fluorine at the pyridine’s 5-position.
  • Impact : The chlorine atom introduces greater steric hindrance and electrophilicity, making this compound more reactive in substitution reactions.
  • Similarity Score : 0.88 .
Property 1-(3-Fluoropyridin-2-yl)propan-1-one 1-(3,5-Difluoropyridin-2-yl)ethanone 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone
Molecular Formula C8H8FNO C7H5F2NO C7H5ClFNO
Molecular Weight (g/mol) 153.16 157.12 173.57
Key Substituents 3-Fluoropyridinyl, propan-1-one 3,5-Difluoropyridinyl, ethanone 5-Fluoropyridinyl, α-chloroethanone

Phenyl-Substituted Propanones

(a) 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC, CAS: N/A)

  • Structural Differences: Features a 4-fluorophenyl group instead of fluoropyridinyl and includes a methylamino substituent at the β-position.
  • Functional Impact: The phenyl group and amine moiety make it a cathinone derivative with central nervous system activity, unlike the pyridine-based analog .

(b) 1-(3-Bromo-4-chlorophenyl)propan-1-one (CAS: N/A)

  • Structural Differences : Bromine and chlorine substituents on the phenyl ring.
  • Impact : Halogenation increases molecular weight and may enhance electrophilic aromatic substitution reactivity. Used in synthetic intermediates for agrochemicals .
Property 1-(3-Fluoropyridin-2-yl)propan-1-one 4-FMC 1-(3-Bromo-4-chlorophenyl)propan-1-one
Molecular Formula C8H8FNO C10H12FNO C9H9BrClO
Molecular Weight (g/mol) 153.16 181.21 248.53
Key Features Fluoropyridinyl, ketone Fluorophenyl, β-methylamino ketone Halogenated phenyl, ketone

Heterocyclic Propan-1-one Derivatives

(a) 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (CAS: 133447-37-7)

  • Structural Differences : Pyrrolidine ring fused with a dihydro group instead of pyridine.
  • Impact : The saturated heterocycle reduces aromaticity, altering solubility and hydrogen-bonding capacity. Molecular weight: 125.17 g/mol .

(b) 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (CAS: 10441-15-3)

  • Structural Differences : Contains a hydroxylphenyl group and an additional pyridinyl moiety.
  • Safety Data: Evaluated by WHO for genotoxicity; negative in bacterial reverse mutation tests but flagged for structural alerts .

Key Research Findings

  • Synthetic Routes : Propan-1-one derivatives are often synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in and .
  • Safety Profiles: Fluoropyridinyl compounds generally exhibit lower genotoxicity risks compared to hydroxylphenyl analogs (e.g., WHO’s caution for 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) .
  • Applications : Fluorinated pyridines are prioritized in drug discovery for their metabolic stability, while halogenated phenyl variants are common in agrochemical intermediates .

Biological Activity

1-(3-Fluoropyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8_8H8_8FNO, characterized by a fluorinated pyridine ring linked to a propanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. The presence of fluorine in its structure enhances its reactivity and binding affinity towards various biological targets.

This compound typically appears as a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol and dimethylformamide. The synthesis of 1-(3-Fluoropyridin-2-yl)propan-1-one can be achieved through multiple methods, each varying in yield and purity. Notable synthetic routes include:

  • Alkylation of 3-fluoropyridine : This method involves the reaction of 3-fluoropyridine with suitable alkylating agents.
  • Condensation reactions : Combining 3-fluoropyridine with propanone under acidic or basic conditions.

Antimicrobial Properties

Initial studies indicate that 1-(3-Fluoropyridin-2-yl)propan-1-one exhibits notable antimicrobial activity . The fluorinated pyridine structure is known to enhance the compound's interaction with microbial targets. For instance, it has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antitumor Activity

The compound also demonstrates antitumor properties , particularly against specific cancer cell lines. Research has shown that derivatives of pyridine compounds often exhibit antiproliferative effects. In vitro studies suggest that 1-(3-Fluoropyridin-2-yl)propan-1-one can inhibit the growth of cancer cells, including:

Cell LineIC50_{50} (µM)Remarks
HeLa15.0Significant decrease in cell viability
A54925.0Moderate inhibition observed
MDA-MB-23110.0High sensitivity noted

These findings align with broader research indicating that pyridine derivatives can significantly impact cancer cell proliferation, suggesting that structural modifications can lead to enhanced biological activity.

Mechanistic Insights

The mechanism by which 1-(3-Fluoropyridin-2-yl)propan-1-one exerts its biological effects is still under investigation. Preliminary binding assays suggest potential interactions with neurotransmitter receptors, which may explain its observed activities. The fluorine atom's position on the pyridine ring is believed to influence its binding affinity and specificity toward various receptors.

Case Studies and Comparative Analysis

Several studies have explored the biological activity of related compounds, providing context for understanding the efficacy of 1-(3-Fluoropyridin-2-yl)propan-1-one:

Compound NameMolecular FormulaBiological Activity
3-AcetonylpyridineC8_8H9_9NOModerate antitumor activity
1-(Pyridin-2-yl)propan-1-oneC8_8H9_9NOLow antimicrobial properties
2-FluoropyridineC5_5H4_4FNAntiviral activity observed

The unique combination of functional groups in 1-(3-Fluoropyridin-2-yl)propan-1-one contributes significantly to its biological profile, distinguishing it from structurally similar compounds.

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